molecular formula C12H12N2OS B14396910 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one CAS No. 88091-00-3

1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one

Cat. No.: B14396910
CAS No.: 88091-00-3
M. Wt: 232.30 g/mol
InChI Key: YUBMLSZRLUAUKO-UHFFFAOYSA-N
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Description

1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-methylbenzoyl chloride reacts with the thiadiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propan-2-one Moiety:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace one of the ring substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted thiadiazole derivatives.

Scientific Research Applications

1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin, affecting neurotransmitter levels in the brain . This inhibition can result in various physiological effects, including mood alteration and potential therapeutic benefits.

Comparison with Similar Compounds

1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88091-00-3

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

1-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one

InChI

InChI=1S/C12H12N2OS/c1-8-3-5-10(6-4-8)12-13-11(16-14-12)7-9(2)15/h3-6H,7H2,1-2H3

InChI Key

YUBMLSZRLUAUKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)CC(=O)C

Origin of Product

United States

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